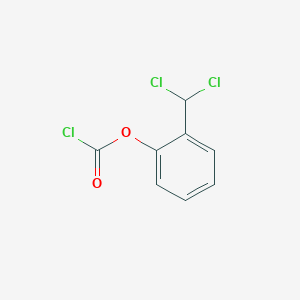![molecular formula C13H16N4O3 B6331097 (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 857653-91-9](/img/structure/B6331097.png)
(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
説明
(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester, commonly referred to as ‘3-Pyr-Ox-Carb-T-But’, is a small molecule compound that has been studied extensively in recent years. It is a derivative of the oxadiazole family of compounds, and has been used in a variety of scientific research applications.
科学的研究の応用
Medicinal Chemistry: Pharmacophore in Drug Design
The 1,2,4-oxadiazole ring is a recognized pharmacophore, commonly found in active pharmaceutical ingredients with diverse therapeutic applications. For instance, compounds with this motif have been used in the treatment of Duchenne muscular dystrophy and as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Hypertension Medication
Specific derivatives of 1,2,4-oxadiazole, such as azilsartan, have been applied in the medication for hypertension. The structural features of these compounds contribute to their efficacy in managing high blood pressure .
Parkinson’s Disease Therapy
Opicapone, a compound featuring the 1,2,4-oxadiazole ring, has been approved as an adjunctive therapy for Parkinson’s disease. This highlights the ring’s significance in neurological disorder treatment .
Antimicrobial Agents
1,2,4-oxadiazole derivatives have demonstrated potential as antimicrobials. Their ability to inhibit the growth of various bacterial and fungal strains makes them valuable in the development of new antibiotics .
Development of Energetic Materials
The unique structural properties of 1,2,4-oxadiazoles make them suitable for the development of energetic materials. These compounds can be used in creating components for explosives, propellants, and pyrotechnics due to their high nitrogen content and stability .
Fluorescent Dyes and OLEDs
Derivatives of 1,2,4-oxadiazole have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). Their electronic properties allow for efficient energy transfer, making them ideal for these applications .
Chemical Sensors
The sensitivity of 1,2,4-oxadiazole compounds to various environmental factors makes them excellent candidates for chemical sensors. They can be designed to detect specific ions or molecules, which is crucial in environmental monitoring and diagnostics .
Insecticides
The 1,2,4-oxadiazole ring is also found in certain insecticides. Its inclusion in these compounds can enhance their effectiveness in controlling pest populations, which is vital for agriculture and disease control .
Each of these applications demonstrates the versatility of the 1,2,4-oxadiazole ring and, by extension, compounds like (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester . The compound’s potential in these areas makes it a valuable subject for further research and development in various scientific disciplines. The synthesis methods and structural analysis of such compounds are crucial for advancing their applications and understanding their mechanisms of action .
特性
IUPAC Name |
tert-butyl N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)19-12(18)15-8-10-16-11(17-20-10)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIEQPZMKABSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)







